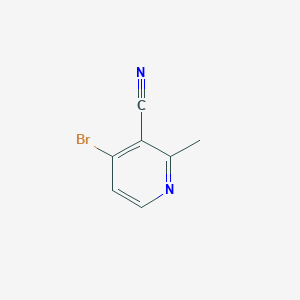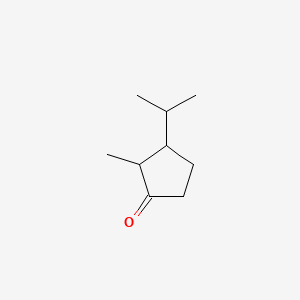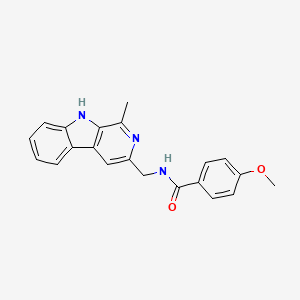
4-Bromo-2-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylnicotinonitrile typically involves the bromination of 2-methylnicotinonitrile. One common method includes the reaction of 2-methylnicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the continuous synthesis of this compound can be achieved using flow chemistry techniques. This method involves the use of inexpensive, acyclic commodity-based raw materials and telescopes multiple steps into a single continuous process. The final product is obtained through batch crystallization, yielding high purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinonitriles, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-methylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for investigating cellular processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and nitrile groups play crucial roles in binding to these targets and influencing their function. The exact pathways involved can vary based on the compound’s structure and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methylnicotinonitrile
- 4-Bromo-6-methylnicotinonitrile
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-2-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming diverse derivatives. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C7H5BrN2 |
|---|---|
Peso molecular |
197.03 g/mol |
Nombre IUPAC |
4-bromo-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3 |
Clave InChI |
KNZVOYCHFQZHIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)

![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)


![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)

![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)



